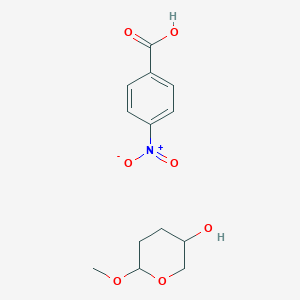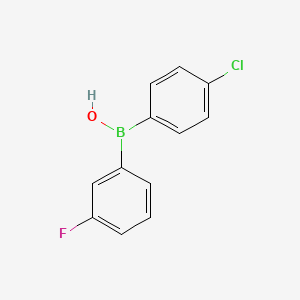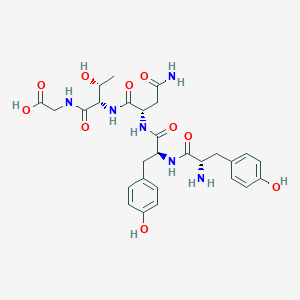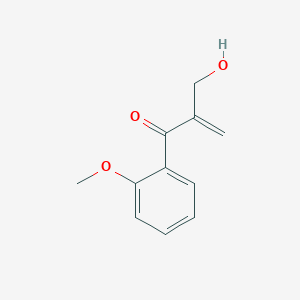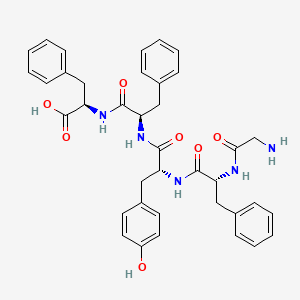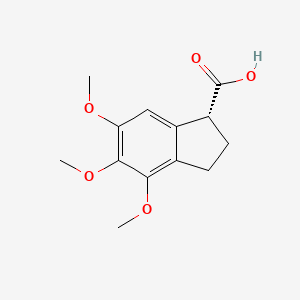![molecular formula C50H30 B12602126 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-66-7](/img/structure/B12602126.png)
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple aromatic rings. This compound is part of the pyrene family, known for its unique photophysical and electronic properties. Pyrene derivatives are widely studied due to their applications in materials science, supramolecular chemistry, and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps, including Suzuki-Miyaura coupling reactions. This method uses palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Wirkmechanismus
The mechanism by which 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): Known for its use in metal-organic frameworks (MOFs).
1,3,6,8-Tetrabromopyrene: Used as an intermediate in various synthetic routes.
Uniqueness
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is unique due to its extended aromatic system, which enhances its photophysical properties and makes it suitable for applications in advanced materials and electronic devices .
Eigenschaften
CAS-Nummer |
918654-66-7 |
|---|---|
Molekularformel |
C50H30 |
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
1-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H |
InChI-Schlüssel |
PNQXFBIJDFYQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


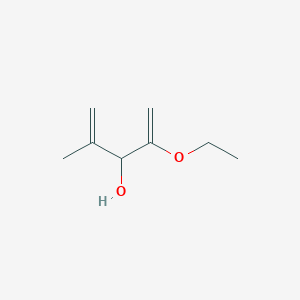
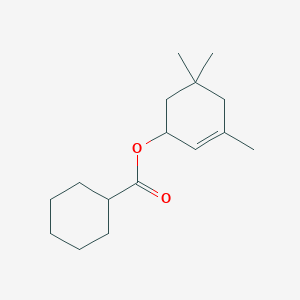
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)

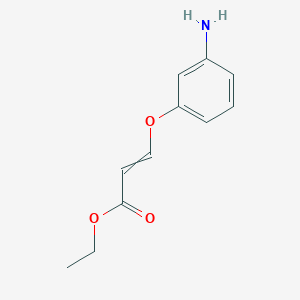
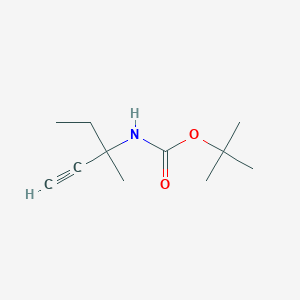
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
